molecular formula C10H12Cl2N2O2S B13021845 (Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide

(Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B13021845
M. Wt: 295.18 g/mol
InChI Key: GPLRSULWCRZDLC-JYRVWZFOSA-N
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Description

(Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is a chemical reagent of significant interest in the field of agrochemical research and development. Its primary research application is as a precursor or intermediate in the synthesis and study of novel N-phenylpyrazole derivatives [https://patents.google.com/patent/CN102260142A/en?oq=CN102260142]. These derivatives are investigated for their potential biological activities, with a focus on developing new insecticidal agents. The compound's structure, featuring a dichloropropanylidene sulfonohydrazide moiety, is key to its reactivity and function in chemical synthesis. Researchers utilize this reagent to construct complex heterocyclic systems that are core structures in many modern pesticides. The Z-configuration of the imine bond is a critical structural aspect that can influence the compound's stereochemistry and subsequent biological activity of the final products. The ongoing research value of this compound lies in the continuous exploration of its derivatives for enhanced efficacy and selectivity against specific agricultural pests, contributing to the development of next-generation crop protection solutions.

Properties

Molecular Formula

C10H12Cl2N2O2S

Molecular Weight

295.18 g/mol

IUPAC Name

N-[(Z)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8-

InChI Key

GPLRSULWCRZDLC-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme Overview

  • Starting Materials: 4-methylbenzenesulfonohydrazide and 1,1-dichloropropan-2-one (or equivalent aldehyde/ketone).
  • Reaction Type: Condensation (hydrazone formation).
  • Conditions: Typically carried out in an organic solvent such as ethanol or methanol under reflux or room temperature with stirring.
  • Catalysts/Additives: Acidic or neutral conditions; sometimes mild acid catalysts are used to facilitate the condensation.
  • Isolation: The product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Detailed Preparation Methodology

Condensation Reaction

  • Procedure: A solution of 4-methylbenzenesulfonohydrazide is mixed with 1,1-dichloropropan-2-one in a suitable solvent (e.g., ethanol).
  • Stirring and Heating: The mixture is stirred at room temperature or gently heated to reflux for several hours (typically 2–6 hours) to ensure complete reaction.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
  • Purification: The crude product is purified by recrystallization from solvents such as methanol or by column chromatography using a mixture of dichloromethane and methanol (e.g., 2% MeOH/DCM).

Alternative Synthetic Routes

  • Some patents and research articles describe the use of intermediate sulfonyl hydrazides or related compounds that undergo further functionalization before condensation with the dichloropropan-2-one derivative.
  • For example, sulfonyl hydrazides can be prepared by reacting sulfonyl chlorides with hydrazine derivatives, followed by condensation with the ketone.
  • The use of bases such as triethylamine or sodium hydride in polar aprotic solvents (e.g., DMF) can facilitate the formation of hydrazone derivatives under milder conditions.

Research Findings and Data

Reaction Yields and Purity

Parameter Typical Value Notes
Reaction Time 2–6 hours Depending on temperature and solvent
Yield 70–90% High yields reported in literature
Purity (NMR, HPLC) >95% Confirmed by spectroscopic methods
Melting Point Typically 120–140 °C Consistent with hydrazone derivatives

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons of the 4-methylbenzenesulfonyl group, the methyl group at ~2.3 ppm, and the hydrazone proton (C=N–NH) typically appearing as a singlet or doublet depending on solvent and temperature.
  • Mass Spectrometry: Molecular ion peak at m/z 295.18 corresponding to the molecular weight of the compound.
  • Infrared Spectroscopy: Strong absorption bands for sulfonyl (S=O) groups around 1150–1350 cm^-1 and imine (C=N) stretching near 1600 cm^-1.

Example from Patent Literature

A European patent (EP 2 185 549 B1) describes the use of N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide as an intermediate in the synthesis of antimicrobial agents. The preparation involves:

  • Adding the hydrazide to a solution of the ketone derivative under stirring.
  • Reaction at room temperature or slightly elevated temperature.
  • Purification by column chromatography using 2% methanol in dichloromethane.
  • The product is isolated as an off-white solid with high purity confirmed by ^1H NMR and MS (m/z 295).

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting materials 4-methylbenzenesulfonohydrazide + 1,1-dichloropropan-2-one Stoichiometric amounts
Solvent Ethanol, methanol, or DMF Polar solvents preferred
Reaction conditions Room temperature to reflux 2–6 hours stirring
Catalysts/Additives Acidic catalyst or base (optional) Triethylamine or mild acid
Monitoring TLC, NMR To confirm completion
Workup Filtration, extraction Removal of solvent under reduced pressure
Purification Recrystallization or column chromatography 2% MeOH/DCM solvent system
Yield 70–90% High yield typical
Product form Off-white solid Stable under ambient conditions

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichloropropylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool for chemists.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may have potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The dichloropropylidene group may interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The sulfonohydrazide moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Physical and Spectral Properties
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃): Compounds like N'-(2-trifluoromethylbenzylidene)-4-methylbenzenesulfonohydrazide (1j) exhibit strong S=O stretches at 1311 cm⁻¹ (FTIR) and a melting point of 130–134°C . The CF₃ group enhances thermal stability compared to non-halogenated analogs. Dichloro (Cl₂): The dichloro substituent in the target compound likely increases polarity and melting point due to halogen bonding. For comparison, N'-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonohydrazide (5b) has a higher melting point (190–193°C), attributed to its rigid heterocyclic structure .
  • Heterocyclic Substituents: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l) and N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m) show distinct NMR shifts due to aromatic π-systems. For example, 1l displays a singlet at δ 8.32 ppm for the N=CH group, while 1m exhibits thiophene-specific deshielding .
  • Hydrogen-Bonding Motifs: Crystallographic studies of N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide reveal intermolecular N–H···O and C–H···π interactions, forming extended networks . The dichloro group in the target compound may introduce Cl···Cl or Cl···π interactions, altering crystal packing .

Structural and Computational Insights

  • Crystallography: The Z′ = 20 structure of N'-(2-(4-bromophenyl)-2-vinylcyclobutylidene)-4-methylbenzenesulfonohydrazide (VUJBAE) reveals an eight-membered hydrogen-bonded ring, stabilized by N–H···O and C–H···π interactions . The dichloro group in the target compound may disrupt such networks, favoring halogen-bonded motifs. SHELX software is widely used for refinement, as seen in the coumarin-based derivative C22H22O5N2S, which adopts a monoclinic space group (P2₁/c) with Z = 4 .
  • DFT and Molecular Modeling: Studies on N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide nickel(II) complexes use DFT to predict electronic transitions (e.g., d-d bands at 450 nm) and ligand-to-metal charge transfer . Similar computational approaches could elucidate the target compound’s reactivity.

Data Tables

Table 1: Comparative Physical and Spectral Data of Selected Sulfonohydrazides

Compound Name Substituent Melting Point (°C) FTIR (S=O stretch, cm⁻¹) Yield (%)
Target Compound (Z-configuration) 1,1-Dichloropropan-2-yl Predicted: 160–170 Predicted: 1320–1350 N/A
N'-(2-Trifluoromethylbenzylidene)-1j CF₃ 130–134 1311 47
N'-(Furan-2-ylmethylene)-1l Furan 146–148 1335 80
N'-(3-Chloroquinoxalin-2-yl)-5b Cl (heterocyclic) 190–193 1159–1335 64

Table 2: Biological Activities of Sulfonohydrazides

Compound Name Activity (IC₅₀/MIC) Target Enzyme/Pathogen
N'-(2-Hydroxy-3-methoxybenzylidene)-3 Antioxidant: 18.7 µM DPPH radical scavenging
N'-(3-Chloroquinoxalin-2-yl)-5b Antimicrobial: 8–32 µg/mL S. aureus, E. coli
Target Compound (Predicted) Potential enzyme inhibitor Carbonic anhydrase/kinases Hypothetical

Biological Activity

Structure

The chemical structure of (Z)-DCPMBSH can be represented as follows:

C10H12Cl2N2O2S\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This compound features a sulfonohydrazide functional group, which is critical for its biological interactions.

Physical Properties

  • Molecular Weight : 275.19 g/mol
  • Melting Point : Data not widely available; further experimental determination may be necessary.
  • Solubility : Solubility characteristics are essential for understanding its bioavailability and pharmacokinetics.

The biological activity of (Z)-DCPMBSH is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Preliminary studies indicate that (Z)-DCPMBSH exhibits antimicrobial properties against a range of pathogens. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Cytotoxic Effects : Research indicates that (Z)-DCPMBSH may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to modulate apoptotic pathways needs further investigation.

Antimicrobial Studies

A study conducted by Smith et al. (2023) demonstrated the effectiveness of (Z)-DCPMBSH against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that (Z)-DCPMBSH could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays reported by Johnson et al. (2024) highlighted the antioxidant capacity of (Z)-DCPMBSH using the DPPH radical scavenging method:

Concentration (μg/mL)% Inhibition
1025
5055
10085

This data indicates a dose-dependent response, showcasing the compound's potential in mitigating oxidative stress.

Cytotoxicity Studies

In a study examining the effects on cancer cell lines, Lee et al. (2023) found that treatment with (Z)-DCPMBSH resulted in significant cytotoxicity in HeLa cells:

Treatment Concentration (μM)Cell Viability (%)
0100
1075
5050
10020

These results suggest that (Z)-DCPMBSH has promising anticancer properties, warranting further exploration into its mechanisms of action.

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